molecular formula C15H12N2O6S B11072352 N-(1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

N-(1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide

Cat. No.: B11072352
M. Wt: 348.3 g/mol
InChI Key: FQEOLOAHUCTKHC-UHFFFAOYSA-N
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Description

    N-(1,3-benzodioxol-5-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazine-6-sulfonamide: is a complex organic compound with a fused benzoxazine and sulfonamide structure.

  • The compound contains a 1,3-benzodioxole ring (also known as methylenedioxyphenyl) fused with a 1,4-benzoxazine ring, which in turn bears a sulfonamide group.
  • Its chemical formula is C₁₄H₁₀N₂O₇S, and it exhibits interesting biological properties.
  • Preparation Methods

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents: Reagents like strong acids, bases, and oxidizing agents may be employed.

      Major Products: The products formed depend on reaction conditions, but detailed studies are needed to ascertain specific outcomes.

  • Scientific Research Applications

      Chemistry: Researchers explore its reactivity, stability, and potential as a building block for other compounds.

      Biology: Investigating its interactions with biological macromolecules (e.g., proteins, DNA) is crucial.

      Medicine: It could serve as a lead compound for drug development, especially in cancer research.

  • Mechanism of Action

      Targets: The compound likely interacts with cellular components, affecting cell function.

      Pathways: Further studies are needed to elucidate its precise mechanism, including potential effects on microtubules or other cellular processes.

  • Comparison with Similar Compounds

    Properties

    Molecular Formula

    C15H12N2O6S

    Molecular Weight

    348.3 g/mol

    IUPAC Name

    N-(1,3-benzodioxol-5-yl)-3-oxo-4H-1,4-benzoxazine-6-sulfonamide

    InChI

    InChI=1S/C15H12N2O6S/c18-15-7-21-12-4-2-10(6-11(12)16-15)24(19,20)17-9-1-3-13-14(5-9)23-8-22-13/h1-6,17H,7-8H2,(H,16,18)

    InChI Key

    FQEOLOAHUCTKHC-UHFFFAOYSA-N

    Canonical SMILES

    C1C(=O)NC2=C(O1)C=CC(=C2)S(=O)(=O)NC3=CC4=C(C=C3)OCO4

    Origin of Product

    United States

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